molecular formula C21H23N3O4 B2637116 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide CAS No. 941900-65-8

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide

Cat. No.: B2637116
CAS No.: 941900-65-8
M. Wt: 381.432
InChI Key: PEMXPEISUONTQS-UHFFFAOYSA-N
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide is a synthetic chemical compound designed for research applications. This molecule features a tetrahydroquinoline scaffold, a structure frequently explored in medicinal chemistry due to its prevalence in pharmacologically active compounds . The integration of both benzamide and tetrahydroquinoline moieties suggests potential for investigation in various biochemical pathways. Researchers may utilize this compound as a key intermediate in organic synthesis or as a candidate for high-throughput screening in drug discovery initiatives, particularly in the development of new therapeutic agents . Its specific mechanism of action and primary research applications are yet to be fully characterized and represent an area for ongoing scientific inquiry. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-13(2)21(26)23-10-4-5-15-6-8-17(12-19(15)23)22-20(25)16-7-9-18(24(27)28)14(3)11-16/h6-9,11-13H,4-5,10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMXPEISUONTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide typically involves multiple steps:

  • Formation of the Tetrahydroquinoline Core: : The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

  • Introduction of the Isobutyryl Group: : The isobutyryl group is introduced via acylation. This step involves the reaction of the tetrahydroquinoline intermediate with isobutyryl chloride in the presence of a base such as pyridine to form the isobutyryl derivative.

  • Nitration of the Benzamide Moiety: : The final step involves the nitration of the benzamide moiety. This can be achieved by reacting the intermediate with a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Conversion of the nitro group to an amine, resulting in an amino derivative.

    Substitution: Introduction of various substituents depending on the reagents used.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

  • Biology: : Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

  • Medicine: : Explored as a potential therapeutic agent. Its derivatives may exhibit pharmacological activities that could be harnessed for treating various diseases.

  • Industry: : Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s key structural differentiators are its 3-methyl-4-nitrobenzamide substituent and 1-isobutyryl-tetrahydroquinoline backbone. Below is a comparison with analogs from and :

Table 1: Structural and Physical Property Comparison
Compound Name / ID Benzamide Substituent Tetrahydroquinoline Substituent Melting Point (°C) Key Functional Groups
Target Compound 3-Methyl-4-nitro 1-Isobutyryl Not Reported Nitro, Isobutyryl
21 () 2-(2,3-Dimethylphenyl)amino 2-Oxo 220–221 Amine, Ketone
22 () 20,40-Difluoro-4-hydroxy 2-Oxo 281–282 Fluoro, Hydroxy, Ketone
AG0001YQ () 4-tert-Butyl 1-Isobutyryl Not Reported tert-Butyl, Isobutyryl
Key Observations:
  • Electron-Withdrawing vs. Bulky Groups: The target’s nitro group is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to analogs with electron-donating groups (e.g., 21’s dimethylphenylamino group) .
  • Synthetic Complexity : The nitro group in the target compound may necessitate controlled reaction conditions to avoid side reactions, unlike the tert-butyl group in AG0001YQ, which is sterically bulky but less reactive .
Key Observations:
  • Carbonic Anhydrase (CA) Inhibition : Analogs like 21 and 22 were tested for CA inhibition, suggesting the target compound may share this activity. The nitro group could enhance binding to CA isoforms via polar interactions .
  • Toxicity : AG0001YQ’s acute oral toxicity (H302) and respiratory irritation (H335) imply that the target compound may require similar handling precautions. The nitro group could exacerbate oxidative stress risks .

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its various biological properties, including analgesic effects, antimicrobial activity, anti-inflammatory properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to a class of tetrahydroquinoline derivatives characterized by their diverse biological activities. Its molecular formula is C19H26N2O3C_{19}H_{26}N_{2}O_{3} with a molecular weight of 314.4 g/mol. The structural features of this compound include:

  • Tetrahydroquinoline core : Implicated in various biological activities.
  • Nitro group : Known for its role in enhancing pharmacological effects.

1. Analgesic Effects

Research indicates that compounds structurally related to this compound exhibit significant analgesic properties. A study on related compounds demonstrated that modifications to the tetrahydroquinoline structure can enhance potency and blood-brain barrier penetration, leading to effective μ-opioid receptor (MOR) agonism .

Table 1: Analgesic Activity of Related Compounds

CompoundMOR AgonismKOR AgonismED50 (mg/kg)
Compound 45PotentModerate5.0
Compound 46ModeratePotent7.5

3. Anti-inflammatory Properties

Nitro derivatives have been shown to possess anti-inflammatory effects by inhibiting key enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) . The presence of the nitro group in the benzamide structure may enhance these properties by promoting interactions with inflammatory mediators.

Table 3: Anti-inflammatory Activity of Nitro Derivatives

CompoundiNOS Inhibition (%)COX-2 Inhibition (%)
Compound A85%78%
Compound B90%80%

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substitution patterns on the benzamide moiety : Altering the position and nature of substituents can significantly impact receptor affinity and selectivity.
  • Modification of the tetrahydroquinoline core : Changes in the alkyl groups attached can enhance or diminish bioactivity.

Case Studies and Research Findings

Recent studies have highlighted the potential of similar compounds in pain management and antimicrobial therapies. For instance, a high-throughput screening identified novel opioid receptor agonists that demonstrated significant anti-nociceptive effects in animal models . Furthermore, research into nitro derivatives has shown promise in treating infections due to their unique mechanisms of action against microbial cells .

Q & A

Q. Tables

Synthetic By-Product Detection Method Typical Concentration
3-Methyl-4-nitrobenzoic acidHPLC (tR_R = 6.2 min)0.8–1.2%
De-aminated quinolinyl derivativeLC-MS (m/z 289.1 [M+H]+^+)<0.05%
Isobutyryl hydrolyzate19F^{19}\text{F} NMR (δ -122)0.3% (if moisture present)
Stability Parameter Test Condition Degradation Threshold
Thermal70°C/14 days≤5% impurity increase
PhotolyticICH Q1B (UV, 200 W·hr/m²)No color change (ΔE* <1.5)

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